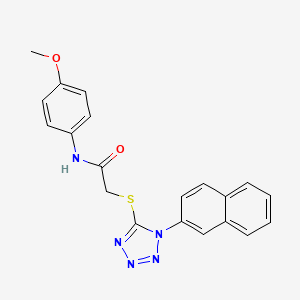
1-((2,5-Dimethoxybenzyl)oxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2,5-Dimethoxybenzyl)oxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C19H32ClNO4 and its molecular weight is 373.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Protective Groups in Synthesis
- Oxidatively Removable Carboxy Protecting Groups: The use of dimethoxybenzyl esters as oxidatively removable protecting groups for carboxylic acids highlights a common strategy in synthetic chemistry for protecting functional groups during chemical reactions. These esters can be efficiently oxidized to reveal the carboxylic acid group, demonstrating the utility of dimethoxybenzyl derivatives in complex organic syntheses (Kim & Misco, 1985).
Schiff Base Derivatives and Structural Analysis
- Schiff Base Derivatives: The synthesis and structural analysis of Schiff base derivatives, including those similar in structure to the query compound, reveal their potential in creating polymeric frameworks and their equilibrium structures, electronic properties, and hydrogen bonding capabilities. These findings are significant for designing compounds with specific optical, electronic, or material properties (Khalid et al., 2018).
Cardioselectivity of Beta-Adrenoceptor Blocking Agents
- Cardioselectivity in Beta-Blockers: Research on compounds structurally related to the query compound has contributed to understanding the cardioselectivity of beta-adrenoceptor blocking agents. This research informs the development of more selective beta-blockers for therapeutic use, with implications for cardiovascular disease treatment (Rzeszotarski et al., 1979).
Properties
IUPAC Name |
1-[(2,5-dimethoxyphenyl)methoxy]-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO4.ClH/c1-14-7-15(2)10-20(9-14)11-17(21)13-24-12-16-8-18(22-3)5-6-19(16)23-4;/h5-6,8,14-15,17,21H,7,9-13H2,1-4H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSZHSIVYPWFJT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC(COCC2=C(C=CC(=C2)OC)OC)O)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
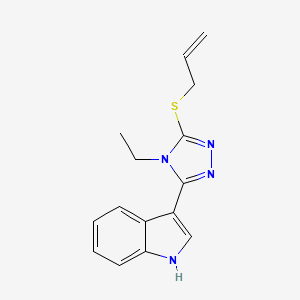
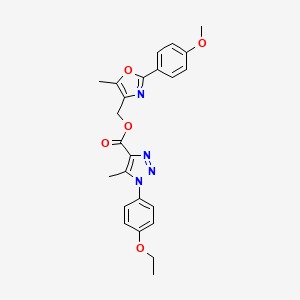
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2407796.png)

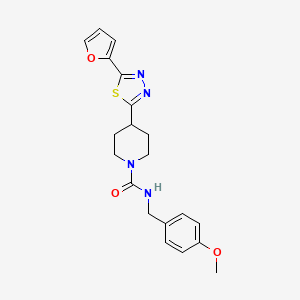
![N-cyclohexyl-3-(2-fluorophenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2407800.png)

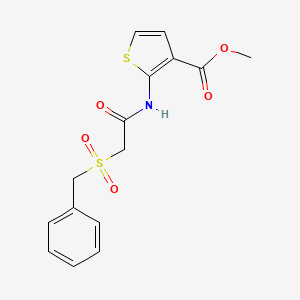
![5-[(2,2-Difluoroethoxy)methyl]-4-iodo-1-methylpyrazole-3-ylamine](/img/structure/B2407807.png)
